23(S),25-dihydroxy-24-oxovitamin D3
Description
23(S),25-Dihydroxy-24-oxovitamin D3 is a catabolic metabolite of vitamin D3, primarily generated via the C-24 oxidation pathway in the kidney. This compound is formed during the sequential hydroxylation and oxidation of 24(R),25-dihydroxyvitamin D3 (24(R),25(OH)2D3) by CYP24A1, a key enzyme responsible for vitamin D3 catabolism . Structurally, it features a 24-keto group and a 23(S)-hydroxyl group, distinguishing it from precursors like 1α,25-dihydroxyvitamin D3 (calcitriol) and 24(R),25(OH)2D3 . Unlike active hormonal forms of vitamin D, this compound exhibits minimal biological activity in calcium homeostasis or bone metabolism but serves as an intermediate in the production of water-soluble excretory metabolites like calcitroic acid .
Properties
Molecular Formula |
C27H42O4 |
|---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
(4S,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,4-dihydroxy-2-methylheptan-3-one |
InChI |
InChI=1S/C27H42O4/c1-17-8-11-21(28)16-20(17)10-9-19-7-6-14-27(5)22(12-13-23(19)27)18(2)15-24(29)25(30)26(3,4)31/h9-10,18,21-24,28-29,31H,1,6-8,11-16H2,2-5H3/b19-9+,20-10-/t18-,21+,22-,23+,24+,27-/m1/s1 |
InChI Key |
LYVJVKJTSXESPC-JDHDJSQBSA-N |
SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C |
Canonical SMILES |
CC(CC(C(=O)C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Metabolic Differences
The table below summarizes key structural and metabolic distinctions between 23(S),25-dihydroxy-24-oxovitamin D3 and related vitamin D3 metabolites/analogues:
Key Findings
- Metabolic Stability : Fluorinated analogues like 23,23-difluoro-25-hydroxyvitamin D3 and 24,24-difluoro-25-hydroxyvitamin D3 exhibit significantly higher resistance to CYP24A1-mediated degradation compared to this compound. This is attributed to fluorine's electronegativity and bond stability, which hinder oxidation and cleavage .
- Receptor Binding : While 24,24-difluoro-25-hydroxyvitamin D3 shows 1.8-fold higher binding affinity for the vitamin D receptor (VDR) than 25(OH)D3, the 23,23-difluoro analogue has 12-fold lower affinity, indicating that fluorination at C23 disrupts receptor interactions . In contrast, this compound lacks VDR-binding activity entirely due to its oxidized side chain .
- Biological Activity: Unlike fluorinated analogues designed for therapeutic use (e.g., osteoporosis treatment), this compound is biologically inert in vivo. It serves primarily as a catabolic intermediate, whereas compounds like 24,24-difluoro-19-nor-1α,25-dihydroxyvitamin D3 demonstrate potent bone calcium-mobilizing effects .
Clinical and Pharmacological Implications
- Fluorinated Analogues : Modifications like C23 or C24 fluorination enhance metabolic stability, making these compounds promising for conditions requiring prolonged vitamin D receptor activation (e.g., chronic kidney disease, psoriasis) .
- Catabolic Pathway Markers : Low levels of this compound in serum may indicate CYP24A1 dysfunction or vitamin D deficiency, as its production depends on active CYP24A1 .
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C27H42O4 |
| Molecular Weight | 430.62 g/mol |
| CAS Number | 84164-55-6 |
| LogP | 4.883 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 4 |
| Solubility (DMSO) | 100 mg/mL (232.22 mM) |
Table 2: Comparative Metabolic Half-Lives (In Vitro)
| Compound | Half-Life (CYP24A1 Exposure) |
|---|---|
| This compound | <1 hour |
| 23,23-Difluoro-25-hydroxyvitamin D3 | >8 hours |
| 24,24-Difluoro-25-hydroxyvitamin D3 | >12 hours |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
